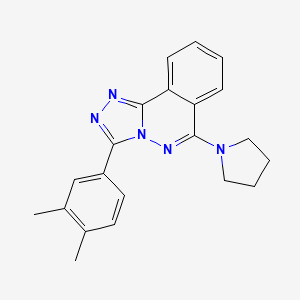

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-

描述

Structural Classification of Triazolophthalazine Heterocycles

The structural classification of triazolophthalazine derivatives hinges on the arrangement of substituents and their electronic effects. The parent scaffold, 1,2,4-triazolo(3,4-a)phthalazine, consists of a five-membered triazole ring fused to a six-membered phthalazine system. Substituents at the 3- and 6-positions are critical for biological activity:

- Position 3 : Aryl groups, such as 3,4-dimethylphenyl, introduce steric bulk and electron-donating methyl groups, which stabilize π-π stacking interactions with aromatic residues in enzyme active sites.

- Position 6 : Pyrrolidinyl substituents provide conformational flexibility and basicity, enhancing solubility and membrane permeability.

The table below summarizes key structural features and their functional implications for select triazolophthalazine derivatives:

The target compound’s 3,4-dimethylphenyl group diverges from earlier analogues by replacing electron-withdrawing nitro or methoxy groups with electron-donating methyl substituents. This modification likely reduces metabolic oxidation while maintaining hydrophobic interactions with biological targets. Similarly, the pyrrolidinyl group at position 6 offers a balance between rigidity and flexibility, potentially improving binding kinetics compared to bulkier amines like piperazine.

Historical Development of 3-(3,4-Dimethylphenyl)-6-(1-Pyrrolidinyl) Substituted Analogues

The evolution of 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazine reflects iterative advancements in heterocyclic chemistry. Early analogues, such as unsubstituted triazolophthalazines, demonstrated moderate bioactivity but suffered from poor solubility and rapid clearance. The incorporation of aryl groups at position 3 emerged as a strategy to enhance DNA intercalation, as seen in studies where nitrophenyl-substituted derivatives exhibited potent topoisomerase II inhibition.

A pivotal shift occurred with the introduction of alkyl-substituted aryl groups. For example, compound 39 (3-nitrophenyl-6-piperazinyl) displayed submicromolar cytotoxicity against prostate cancer cells but exhibited limited selectivity. Subsequent modifications replaced the nitro group with methyl substituents, yielding derivatives with improved pharmacokinetic profiles. The 3,4-dimethylphenyl variant was hypothesized to reduce hepatotoxicity by minimizing reactive metabolite formation, a common issue with nitroaromatics.

At position 6, the transition from piperazinyl to pyrrolidinyl substituents marked another milestone. Piperazine, while enhancing solubility, often led to off-target receptor interactions due to its high basicity. Pyrrolidine’s reduced pK~a~ and cyclic constraint mitigated these effects, as evidenced by analogues showing enhanced selectivity for cancer cells over normal cells. Synthetic methodologies also evolved, with copper-catalyzed one-pot reactions enabling efficient fusion of triazole and phthalazine rings under mild conditions.

Recent computational studies have further rationalized the design of this compound. Molecular docking simulations predict strong interactions between the 3,4-dimethylphenyl group and the minor groove of DNA, while the pyrrolidinyl moiety forms hydrogen bonds with aspartate residues in topoisomerase II’s ATP-binding domain. These insights underscore the compound’s dual mechanism of action, combining intercalation and enzyme inhibition.

属性

CAS 编号 |

87540-08-7 |

|---|---|

分子式 |

C21H21N5 |

分子量 |

343.4 g/mol |

IUPAC 名称 |

3-(3,4-dimethylphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |

InChI |

InChI=1S/C21H21N5/c1-14-9-10-16(13-15(14)2)19-22-23-20-17-7-3-4-8-18(17)21(24-26(19)20)25-11-5-6-12-25/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |

InChI 键 |

QNUVLUIHLOELNP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5)C |

产品来源 |

United States |

生物活性

1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,2,4-triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)- exhibits promising potential as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 1,2,4-triazolo(3,4-a)phthalazine derivatives typically involves a series of chemical reactions starting from phthalic anhydride. The compound in focus is synthesized through a reaction involving piperazine derivatives and aryl groups. The structural formula can be represented as follows:

This compound features a triazole ring fused with a phthalazine moiety, which is critical for its biological activity.

Anticancer Activity

Research has demonstrated that various derivatives of triazolo-phthalazines exhibit significant anticancer properties. For instance:

- In vitro Studies: A study reported that compounds similar to the target compound showed moderate cytotoxicity against several cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116). Specifically, compound 23 demonstrated the highest inhibitory effect with an IC50 value of 15.05 µM against HePG-2 cells .

- Mechanism of Action: The anticancer activity is attributed to the inhibition of specific targets such as the PCAF bromodomain and PARP-1, which are crucial in cancer cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of 1,2,4-triazolo(3,4-a)phthalazine derivatives have also been explored:

- In vitro Evaluation: Several studies have indicated that these compounds exhibit inhibitory effects against various bacterial strains including Staphylococcus aureus. One derivative showed complete inhibition against tested strains .

Case Study 1: Anticancer Efficacy

A detailed study evaluated the cytotoxic effects of synthesized triazolo-phthalazines against multiple cancer cell lines. The findings revealed that most compounds displayed moderate to high cytotoxicity with select derivatives showing promising results for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 23 | HePG-2 | 15.05 |

| 24 | HePG-2 | 17.23 |

| - | HCT-116 | 21.93 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties where a series of triazolo-phthalazine derivatives were tested against various pathogens. The results indicated that certain compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 5l | Staphylococcus aureus | 15 |

| - | E. coli | 12 |

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various 1,2,4-triazolo(3,4-a)phthalazine derivatives. A series of synthesized derivatives exhibited notable inhibitory activity against bacterial strains such as Staphylococcus aureus. For instance, one specific derivative demonstrated effectiveness against all tested bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

Antileishmanial and Antitrypanosomal Activity

The compound has shown promising results in the treatment of parasitic diseases. Research focused on 3-(aryl)-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines indicated significant leishmanicidal activity. Encapsulation techniques using polymeric matrices (PLGA and PLA) enhanced the bioavailability and efficacy of these derivatives against Leishmania braziliensis and Trypanosoma cruzi, achieving submicromolar IC50 values . This suggests that the compound could be further developed for treating leishmaniasis and Chagas disease.

Cancer Therapeutics

1,2,4-Triazolo(3,4-a)phthalazine derivatives have also been evaluated for their anticancer properties. Certain derivatives demonstrated cytotoxic effects against various cancer cell lines by modulating potassium channels. This mechanism suggests potential applications in cancer therapy, warranting further investigation into their efficacy and safety profiles .

Cardiovascular Applications

Another area of exploration is the positive inotropic activity of these compounds. A study synthesized several derivatives bearing substituted benzylpiperazine moieties and evaluated their effects on isolated rabbit heart preparations. The results indicated that many derivatives exhibited superior in vitro activity compared to existing cardiovascular drugs like milrinone . This positions them as potential candidates for treating heart failure or other cardiovascular conditions.

Diabetes Management

Research has also explored the antidiabetic potential of triazolo-phthalazine derivatives. A study synthesized various substituted triazole phthalazine derivatives and assessed their antidiabetic effects using an oral glucose tolerance test in a rat model. The findings suggested that these compounds could offer new therapeutic avenues for managing diabetes .

Summary Table of Applications

相似化合物的比较

Position 3 Substituents

- 3-(p-Tolyl) Derivatives (e.g., Compounds 21–24 in ): These derivatives exhibit higher melting points (253–268°C) due to planar aromatic substituents.

- 3-(3,4-Dimethoxyphenyl) Derivatives (e.g., Compounds 20a–20d in ):

Methoxy groups increase solubility via polarity but reduce lipophilicity compared to dimethylphenyl. These compounds show moderate antimicrobial activity (MIC: 3.13–12.5 mg/L) .

Position 6 Substituents

- 6-Piperazine Derivatives (e.g., Compounds 21–24 in ):

Piperazine introduces basicity and water solubility. For example, compound 21 (6-piperazinyl) shows anticancer activity, likely due to improved cellular uptake . - 6-(2-Pyridyl)methoxy Derivatives ():

Pyridylmethoxy groups confer selectivity for GABA-A receptor subtypes (α2/α3/α5 over α1), highlighting the role of heteroaromatic substituents in receptor subtype specificity . - 6-(1-Pyrrolidinyl) Derivatives (Target Compound): Pyrrolidinyl, a five-membered cyclic amine, balances solubility and membrane permeability.

Physicochemical and Spectroscopic Comparisons

准备方法

Step-by-Step Procedure:

Formation of Phthalazinone Intermediate :

- React phthalic anhydride with hydrazine hydrate to produce phthalazinone.

- This reaction is typically carried out in ethanol under reflux conditions.

Introduction of Triazole Ring :

- The phthalazinone intermediate is treated with hydrazine and a suitable aldehyde or ketone to form the triazole nucleus.

- Cyclization occurs under acidic or basic conditions depending on the substituents.

Substitution at Position 3 and 6 :

- Introduce the 3-(3,4-dimethylphenyl) group via a Friedel-Crafts acylation or similar electrophilic substitution reaction.

- The pyrrolidinyl group at position 6 can be introduced by reacting the intermediate with pyrrolidine under nucleophilic substitution conditions.

Reaction Conditions:

- Solvents: Ethanol, dimethylformamide (DMF), or acetic acid are commonly used.

- Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride may facilitate substitutions.

- Temperature: Reactions are generally carried out at elevated temperatures (80–120°C) to ensure complete cyclization and substitution.

Use of Dicarboxylic Acids or Esters

An alternative method involves using dicarboxylic acids or their esters as starting materials:

-

- React dicarboxylic acid with hydrazine derivatives to form a dihydrazide intermediate.

Cyclization and Functionalization :

- Cyclize the dihydrazide using dehydrating agents (e.g., phosphorus oxychloride) to form the triazolo-phthalazine core.

- Functionalize positions 3 and 6 by introducing the dimethylphenyl and pyrrolidinyl groups through alkylation or acylation reactions.

Methylation Reactions

For derivatives requiring methyl substituents (e.g., on the aromatic ring), methylation can be achieved as follows:

- Use methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as methylating agents.

- Perform the reaction in a polar aprotic solvent like acetone or DMF under basic conditions (e.g., sodium hydroxide or potassium carbonate).

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Duration (hrs) |

|---|---|---|---|---|

| Formation of phthalazinone | Phthalic anhydride + hydrazine hydrate | Ethanol | Reflux (~80°C) | 2–4 |

| Cyclization | Hydrazine + aldehyde/ketone | Acetic acid/DMF | 100–120 | 6–8 |

| Substitution at position 3 | Dimethylphenyl derivative + catalyst | DMF | ~100 | ~5 |

| Substitution at position 6 | Pyrrolidine | DMF | ~80 | ~3 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 1,2,4-triazolo(3,4-a)phthalazine derivatives, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, hydrazinophthalazine intermediates react with acetic acid under reflux to form the triazolo-phthalazine core . Key parameters include solvent choice (e.g., toluene or methanol), temperature (reflux conditions), and catalysts (e.g., phosphorus oxychloride for cyclization). Evidence from similar compounds shows that adjusting stoichiometry of diethyl oxalate and hydrazine hydrate improves yield by reducing side reactions . Purification via recrystallization (methanol/ethyl acetate) and validation using HPLC (>95% purity) are critical .

Q. Which spectroscopic techniques are most effective for characterizing structural purity and confirming substituent positions in this compound?

- Methodological Answer:

- 1H NMR : Resolves aromatic protons and substituents (e.g., dimethylphenyl groups show distinct singlet peaks for methyl groups at δ ~2.3 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., azido stretches at ~2130 cm⁻¹ for intermediates) .

- Elemental Analysis : Validates C/H/N ratios (±0.3% deviation) .

- X-ray Crystallography : Resolves planar geometry and stacking interactions (e.g., dihedral angles <3° between aromatic rings) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the antifungal activity of this compound against 14α-demethylase lanosterol (CYP51)?

- Methodological Answer:

- Target Selection : Use PDB structures (e.g., 3LD6) for homology modeling .

- Ligand Preparation : Optimize protonation states (pH 7.4) and generate 3D conformers via software like AutoDock Vina.

- Docking Parameters : Grid box centered on the heme cofactor (20 ų), exhaustiveness = 100.

- Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., fluconazole). Prior studies show triazolo derivatives exhibit competitive binding via triazole-heme iron coordination .

Q. How should researchers address contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer:

- Cross-Validation : Reassess docking parameters (e.g., solvation effects) and confirm compound stability under assay conditions (e.g., HPLC post-assay) .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific binding .

- SAR Analysis : Systematically modify substituents (e.g., pyrrolidinyl vs. morpholinyl groups) to identify steric/electronic drivers of activity .

Q. What strategies enhance the compound’s solubility and bioavailability without compromising its antifungal efficacy?

- Methodological Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated pyrrolidine) to improve logP .

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. How do structural modifications at the 3-(3,4-dimethylphenyl) position affect receptor tyrosine kinase inhibition?

- Methodological Answer:

- Substituent Scanning : Replace dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking in kinase ATP pockets .

- Kinase Assays : Use TR-FRET-based assays (e.g., LanthaScreen) to measure IC₅₀ shifts. Prior data show methyl groups reduce steric hindrance, improving IC₅₀ by 2–3 fold .

Data-Driven Research Challenges

Q. What computational tools are recommended for optimizing reaction pathways to scale up synthesis?

- Methodological Answer:

- Reaction Modeling : Apply density functional theory (DFT) to identify rate-limiting steps (e.g., cyclization barriers) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations .

- Process Simulation : Use Aspen Plus to model heat/mass transfer in continuous-flow reactors .

Q. How can researchers resolve discrepancies in NMR data caused by tautomerism in the triazolo-phthalazine core?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。